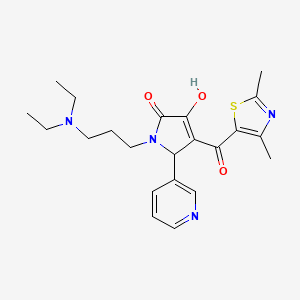

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Descripción

The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with:

- A 3-(diethylamino)propyl chain at position 1, contributing tertiary amine functionality.

- A 2,4-dimethylthiazole-5-carbonyl group at position 4, introducing aromatic heterocyclic and carbonyl motifs.

- A pyridin-3-yl group at position 5, enabling hydrogen bonding and π-π interactions.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic motifs.

Propiedades

IUPAC Name |

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-5-25(6-2)11-8-12-26-18(16-9-7-10-23-13-16)17(20(28)22(26)29)19(27)21-14(3)24-15(4)30-21/h7,9-10,13,18,28H,5-6,8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFPEKLGOGYWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound can be characterized by its molecular formula and a molecular weight of 431.55 g/mol. Its structure includes several functional groups, notably:

- Thiazole moiety : Implicated in various biological activities.

- Pyrrolone framework : Known for its diverse pharmacological properties.

- Diethylamino group : Enhances solubility and potential receptor interactions.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including but not limited to:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential for this compound as an antimicrobial agent.

- Neuroprotective Effects : The diethylamino group may contribute to neuroprotective properties, which are crucial in treating neurodegenerative diseases.

While specific mechanisms for this compound remain under investigation, initial findings suggest interactions with various biological targets. The unique combination of functional groups may facilitate binding to specific receptors or enzymes involved in disease pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of the target compound. The following table summarizes key findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(dimethylamino)propyl)-4-(2-methylthiazole-5-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one | Similar pyrrolone and thiazole structure | Antimicrobial |

| 3-(dimethylamino)-1-(2-thiazolyl)propan-1-one | Contains thiazole and amine groups | Neuroprotective |

| 4-(2,4-dimethylthiazole)carbonyl derivatives | Variations in side chains | Potential anticancer activity |

Study 1: Antimicrobial Evaluation

A study conducted on related thiazole derivatives demonstrated significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 16 µg/mL against resistant strains .

Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of thiazole-containing compounds indicated that they could mitigate oxidative stress in neuronal cells. This suggests that the target compound may possess similar protective qualities, warranting further investigation into its potential therapeutic applications .

Study 3: Synthesis and Characterization

The synthesis of the target compound has been achieved through several methods, emphasizing the importance of structural modifications in enhancing biological activity. Variations in the side chains have been linked to differing potencies in biological assays .

Comparación Con Compuestos Similares

Structural Analog: 1-(3-(Dimethylamino)propyl)-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Research Findings :

Structural Analog: 5-amino-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Research Findings :

- The benzodioxole group in the analog could reduce oxidative metabolism compared to the diethylaminopropyl chain in the target compound.

Structural Analog: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

Research Findings :

- The chromenone core (analog) may exhibit fluorescence properties, useful in biochemical assays, unlike the non-fluorescent pyrrolone core of the target .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.